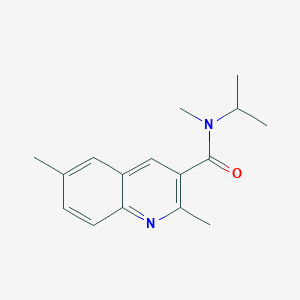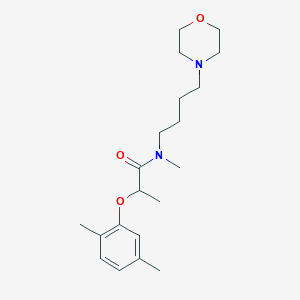![molecular formula C15H26N4O B5904697 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)
1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research to study its biochemical and physiological effects on living organisms. This compound has been synthesized using various methods and has shown promising results in various research applications.
Mécanisme D'action
The mechanism of action of 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol is not fully understood. However, it is believed to act as a dopamine receptor agonist, which helps in the regulation of dopamine levels in the brain. It also interacts with other neurotransmitters such as serotonin and norepinephrine, which play a vital role in the central nervous system.
Biochemical and Physiological Effects:
1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol has been shown to have various biochemical and physiological effects on living organisms. It has been found to increase dopamine levels in the brain, which helps in the treatment of various neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol in lab experiments is its ability to regulate dopamine levels in the brain. This makes it an ideal compound for studying the central nervous system and its effects on neurotransmitters. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol. One potential direction is the study of its effects on other neurotransmitters such as acetylcholine and glutamate. Another potential direction is the study of its effects on different types of cancer cells and its potential use in cancer therapy. Additionally, there is a need for further research on its pharmacokinetics and toxicity to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol has been achieved using various methods. One of the most common methods involves the reaction of 1-allyl-3-methyl-1H-pyrazol-4-ylmethylamine with 3-hydroxypiperidine in the presence of a suitable catalyst. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Applications De Recherche Scientifique
1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol has been extensively used in scientific research to study its effects on living organisms. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of the central nervous system and its effects on neurotransmitters.
Propriétés
IUPAC Name |
1-[2-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methylamino]ethyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-3-7-19-11-14(13(2)17-19)10-16-6-9-18-8-4-5-15(20)12-18/h3,11,15-16,20H,1,4-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKNSOXKCAPTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCCN2CCCC(C2)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethoxypyrimidin-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B5904616.png)
![1-[(3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5904620.png)
![2-(1-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5904626.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5904634.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5904643.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5904665.png)

![N'-cyclopentyl-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5904688.png)
![5-ethyl-2-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyridine](/img/structure/B5904695.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)



![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B5904717.png)